molecular formula C11H21ClN2O B13459415 1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride

1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride

Cat. No.: B13459415
M. Wt: 232.75 g/mol
InChI Key: KXYBFQOYURCFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its versatile nature, allowing for investigations in pharmaceutical development, organic synthesis, and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride typically involves the reaction of cyclohexanecarbonyl chloride with pyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexanecarbonylpyrrolidin-2-amine hydrochloride
  • 1-Cyclohexanecarbonylpyrrolidin-4-amine hydrochloride
  • Cyclohexanecarbonylpyrrolidine

Uniqueness

1-Cyclohexanecarbonylpyrrolidin-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in various scientific applications sets it apart from similar compounds .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-cyclohexylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h9-10H,1-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBFQOYURCFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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